3-(2-Ethylphenoxy)azetidine hydrochloride
Overview
Description
“3-(2-Ethylphenoxy)azetidine hydrochloride” is a chemical compound with the CAS number 1269052-48-3 . It is used in laboratory chemicals and the manufacture of chemical compounds .
Synthesis Analysis
The synthesis of azetidines, including “this compound”, is driven by a considerable ring strain . The [2 + 2] photocycloaddition reaction between an imine and an alkene component, known as the aza Paternò–Büchi reaction, is one of the most efficient ways to synthesize functionalized azetidines .Molecular Structure Analysis
The molecular formula of “this compound” is C11H16ClNO . Its InChI code is 1S/C11H15NO.ClH/c1-2-9-5-3-4-6-11(9)13-10-7-12-8-10;/h3-6,10,12H,2,7-8H2,1H3;1H .Chemical Reactions Analysis
Azetidines, including “this compound”, are used in organic synthesis and medicinal chemistry . Their reactivity is driven by a considerable ring strain, which translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions .Physical and Chemical Properties Analysis
The physical form of “this compound” is solid . It has a molecular weight of 213.70384 . More detailed physical and chemical properties such as density, boiling point, and melting point are not available in the search results.Scientific Research Applications
Synthesis and Reactivity
Azetidines are pivotal structures in medicinal chemistry due to their presence in various bioactive molecules. The synthesis of 3,3-Diarylazetidines from N-Cbz azetidinols through a calcium(II)-catalyzed Friedel-Crafts reaction exemplifies the chemical utility of azetidines. This process demonstrates the conversion of azetidinols to drug-like compounds, leveraging the azetidine structure for further functionalization (Denis et al., 2018). Additionally, the synthesis of cis-3,4-disubstituted piperidines from 2-(2-mesyloxyethyl)azetidines, through reactions that result in stereoselective formation of new azaheterocycles, underscores the versatility of azetidine derivatives in generating complex molecular architectures (Mollet et al., 2011).
Tubulin-Targeting Antitumor Agents
The exploration of 3-phenoxy-1,4-diarylazetidin-2-ones for their antitumor activity highlights the therapeutic potential of azetidine derivatives. These compounds were found to inhibit tubulin polymerization and disrupt microtubule structure, inducing G2/M arrest and apoptosis in cancer cells. This provides a foundation for the development of azetidine-based antitumor agents with significant biological activity (Greene et al., 2016).
Safety and Hazards
The safety data sheet for “3-(2-Ethylphenoxy)azetidine hydrochloride” indicates that it is classified as having acute toxicity (oral, Category 4), skin corrosion/irritation (Category 2), and specific target organ toxicity (single exposure, Category 3) with the target organ being the respiratory system .
Future Directions
Azetidines, including “3-(2-Ethylphenoxy)azetidine hydrochloride”, have seen remarkable advances in their chemistry and reactivity . Future directions include the invention of new [2+2] cycloaddition reactions for azetidine synthesis, applications of metalated azetidines, practical C(sp3)–H functionalization, facile opening with carbon nucleophiles, and application of azetidines in polymer synthesis .
Properties
IUPAC Name |
3-(2-ethylphenoxy)azetidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO.ClH/c1-2-9-5-3-4-6-11(9)13-10-7-12-8-10;/h3-6,10,12H,2,7-8H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGJCVUPAMJRWNG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1OC2CNC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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